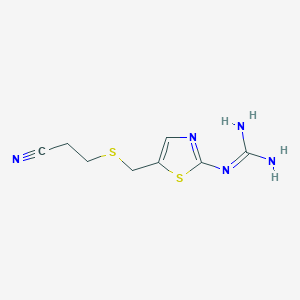

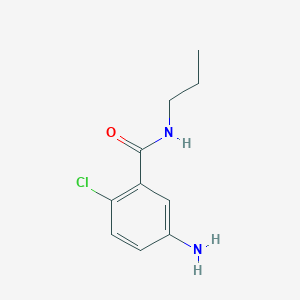

![molecular formula C14H13N3S B2801761 N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea CAS No. 39536-03-3](/img/structure/B2801761.png)

N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea (NAPMT) is an organosulfur compound that has been studied for its potential applications in scientific research. NAPMT is a colorless, crystalline solid that is used in biological, biochemical, and physiological studies. It is an important compound used in the synthesis of various organic compounds. NAPMT is a versatile compound that has been used in a variety of scientific research applications.

科学的研究の応用

Fluorescent Chemodosimeters

A study introduced BODIPY-based phenylthiourea derivatives as highly selective fluorescent chemodosimeters for detecting MeHg+ and Hg2+ ions. This compound demonstrated selective and sensitive colorimetric and fluorimetric responses toward these ions via desulfurization and intramolecular cyclization. Its low cytotoxicity and excellent membrane permeability make it an effective tool for intracellular detection and imaging of methylmercury or mercury, supporting its application in environmental monitoring and biological imaging (Deng et al., 2017).

DNA Interaction Studies

Novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes have shown DNA binding activity, suggesting their potential as drug candidates. The compounds exhibited DNA binding properties, increasing in presence of H2O2, which implies their suitability in biochemical applications related to DNA interactions (Kurt et al., 2020).

Hydrogen-Bonding Networks

Research on heterocyclic thioureas from heterocyclic amines highlighted the formation of hydrogen-bonding networks in these compounds. The study detailed the synthesis and structural analysis, showing how hydrogen bonding results in various dimensional networks, which could influence the design of new materials or pharmaceuticals (Saxena & Pike, 2007).

Material Science Applications

The synthesis of poly(phenylthiourea azomethine imide)s demonstrated the potential of phenylthiourea derivatives in creating processable and heat-resistant polymers. These compounds showed promising properties for advanced material applications, including high thermal stability and solubility in certain solvents, indicating their utility in engineering and material science (Kausar et al., 2010).

Electrochemical Corrosion Inhibition

Studies on the corrosion inhibition characteristics of certain Schiff bases on copper in HCl solution revealed that these compounds, including derivatives of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea, offer excellent inhibiting properties. The compounds effectively decreased the corrosion rate, showcasing their importance in corrosion science and materials protection (Behpour & Mohammadi, 2013).

特性

IUPAC Name |

(1Z)-1-[amino(phenyl)methylidene]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c15-13(11-7-3-1-4-8-11)17-14(18)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJKZTLMEWDQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)

![4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2801695.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2801698.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2801699.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)